![molecular formula C15H24N2O6 B608831 Mal-PEG2-NH-Boc CAS No. 660843-21-0](/img/structure/B608831.png)
Mal-PEG2-NH-Boc
Overview
Description
Mal-PEG2-NH-Boc is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Molecular Structure Analysis
The molecular formula of Mal-PEG2-NH-Boc is C15H24N2O6 . It contains a maleimide group and a Boc protected amine group . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
The protected amine in Mal-PEG2-NH-Boc can be deprotected by acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
The molecular weight of Mal-PEG2-NH-Boc is 328.4 g/mol . It is a PEG derivative, and the hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
PROTAC Synthesis
Mal-PEG2-NH-Boc is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .
Drug Delivery
The PEGylation property of Mal-PEG2-NH-Boc makes it suitable for drug delivery applications . PEGylation can improve the solubility and stability of drugs, and reduce their immunogenicity .
ADC Linkers
Mal-PEG2-NH-Boc can be used as a linker in Antibody-Drug Conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells via antibodies .
Tissue Engineering
In the field of tissue engineering, Mal-PEG2-NH-Boc can be used to modify surfaces or create hydrogels . The PEGylation property can improve the biocompatibility and reduce the immunogenicity of these materials .
Medical Devices
Mal-PEG2-NH-Boc can be used to modify the surfaces of medical devices . This can improve the biocompatibility of the devices and reduce the risk of infection or rejection .
Protein Modification
Mal-PEG2-NH-Boc can be used to modify proteins, peptides, or other surfaces containing sulfhydryl groups . This can be useful in various research applications, such as the study of protein function or the development of new therapeutics .
Mechanism of Action
Target of Action
Mal-PEG2-NH-Boc is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Mode of Action
Mal-PEG2-NH-Boc, as a part of PROTACs, contains two different ligands connected by a linker . One is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily involved in the action of Mal-PEG2-NH-Boc is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, Mal-PEG2-NH-Boc can selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Mal-PEG2-NH-Boc is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .
Action Environment
The maleimide group in Mal-PEG2-NH-Boc can react with a thiol group to form a covalent bond . This reaction is sensitive to pH, specifically at pH 6.5~7.5 . Therefore, the action, efficacy, and stability of Mal-PEG2-NH-Boc can be influenced by the pH of the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-15(2,3)23-14(20)16-6-8-21-10-11-22-9-7-17-12(18)4-5-13(17)19/h4-5H,6-11H2,1-3H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNLGYUZZQPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659628 | |
Record name | tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG2-NH-Boc | |
CAS RN |
660843-21-0 | |
Record name | tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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